

Application Notes: Labeling Oligonucleotides with Amino-PEG12-amine

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Compound of Interest

Compound Name: Amino-PEG12-amine

Cat. No.: B8098876

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Introduction

The covalent attachment of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy in the development of oligonucleotide therapeutics.^[1] PEGylation enhances the pharmacokinetic and pharmacodynamic properties of oligonucleotides by increasing their solubility, stability, and in vivo half-life.^{[1][2]} This is achieved by creating a hydrophilic shield around the oligonucleotide, which reduces enzymatic degradation by nucleases and minimizes renal clearance.^{[2][3]} **Amino-PEG12-amine** is a bifunctional linker containing a 12-unit PEG spacer flanked by two primary amine groups, making it suitable for conjugation to oligonucleotides.

Principle of the Method

The labeling of oligonucleotides with **Amino-PEG12-amine** is typically achieved through the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester-activated PEG linker. The primary amine on the oligonucleotide attacks the NHS ester, forming a stable amide bond. This reaction is highly efficient and specific at a slightly alkaline pH (7-9). The resulting PEGylated oligonucleotide can be purified from unreacted components using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC).

Applications

Oligonucleotides labeled with **Amino-PEG12-amine** have a broad range of applications in research and drug development, including:

- Antisense Oligonucleotides (ASOs): PEGylated ASOs exhibit enhanced stability and cellular uptake, leading to improved gene silencing efficacy.
- Small Interfering RNAs (siRNAs): PEGylation of siRNAs improves their in vivo stability and delivery to target tissues, overcoming a major hurdle in RNAi therapeutics.
- Aptamers: PEGylated aptamers have longer circulation times, which is crucial for their therapeutic and diagnostic applications.
- Drug Delivery: The PEG linker can be used to attach oligonucleotides to other molecules, such as targeting ligands or nanoparticles, for targeted drug delivery.

Quantitative Data Summary

The efficiency of oligonucleotide PEGylation can be influenced by factors such as the molar ratio of reactants, reaction time, and temperature. The following table summarizes representative data for the PEGylation of oligonucleotides.

Parameter	Value	Reference
Oligonucleotide Type	DNA antisense	
PEG Linker	5 kDa, 20 kDa, 40 kDa PEG-NHS ester	
Increased Stability (in exonuclease)	15-fold (5 kDa), 30-fold (20 kDa), 60-fold (40 kDa)	
Purification Method	RP-HPLC	
Final Purity	>95%	

Parameter	Value	Reference
Oligonucleotide Type	mRNA	
PEG Linker	PEG-OligoRNA (12 kDa)	
Increased Nuclease Stability (in serum)	15-fold	
Increase in Protein Expression	~20-fold	
Purification Method	Size-Exclusion Chromatography	

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with Amino-PEG12-NHS Ester

This protocol describes the conjugation of an amino-modified oligonucleotide with a commercially available NHS ester of **Amino-PEG12-amine**.

Materials:

- Amino-modified oligonucleotide
- Amino-PEG12-NHS ester
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Nuclease-free water
- Desalting columns
- RP-HPLC system for purification

Procedure:

- **Oligonucleotide Preparation:** Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.
- **NHS Ester Preparation:** Immediately before use, dissolve the Amino-PEG12-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:** Add a 10-20 fold molar excess of the dissolved Amino-PEG12-NHS ester to the oligonucleotide solution.
- **Incubation:** Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C.
- **Quenching (Optional):** The reaction can be stopped by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0.
- **Purification:** Purify the PEGylated oligonucleotide from excess PEG reagent and unconjugated oligonucleotide using a desalting column followed by RP-HPLC.
- **Analysis:** Analyze the purified product by mass spectrometry to confirm the conjugation and by analytical HPLC to determine purity.

Protocol 2: Purification of PEGylated Oligonucleotide by RP-HPLC

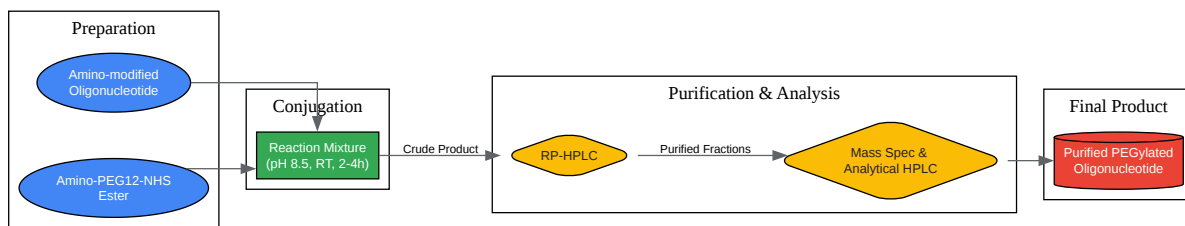
Materials:

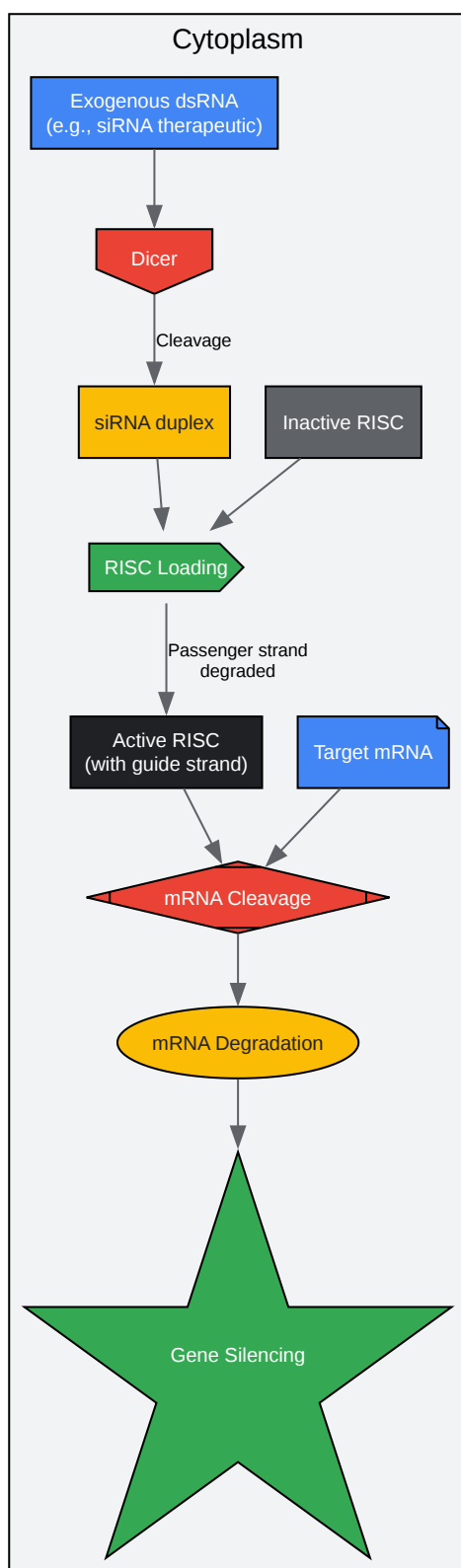
- Crude PEGylated oligonucleotide reaction mixture
- RP-HPLC column (e.g., C18)
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
- Mobile Phase B: 0.1 M TEAA in acetonitrile
- HPLC system with a UV detector

Procedure:

- **Column Equilibration:** Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
- **Sample Injection:** Inject the crude reaction mixture onto the column.
- **Gradient Elution:** Elute the PEGylated oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
- **Fraction Collection:** Collect fractions corresponding to the PEGylated oligonucleotide peak, which will have a longer retention time than the unconjugated oligonucleotide.
- **Desalting and Lyophilization:** Desalt the collected fractions and lyophilize to obtain the purified PEGylated oligonucleotide.

Visualizations





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